molecular formula C11H9N3O4 B1460983 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid CAS No. 1177304-46-9

2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid

Cat. No.: B1460983
CAS No.: 1177304-46-9
M. Wt: 247.21 g/mol
InChI Key: TUZIYUZNTZLAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid is a chemical compound for research and development purposes. This molecule features a carboxylic acid functional group, a versatile moiety in organic synthesis that can undergo various reactions, including salt formation, esterification, and amidation, to create a wide range of derivatives . Carboxylic acids are widely used in the synthesis of more complex molecules, nanotechnology, and polymer science . The presence of both the carboxylic acid and the nitrophenyl group on the pyrazole core makes this compound a potential building block for creating novel compounds with specific properties. In nanotechnology, carboxylic acids are valued for their ability to act as surface modifiers, promoting the dispersion and stabilization of nanoparticles . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: Store at room temperature away from oxidizing agents .

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-10(11(15)16)6-9(12-13)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZIYUZNTZLAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid can be represented as follows:

C10H8N4O3\text{C}_10\text{H}_8\text{N}_4\text{O}_3

This compound features a pyrazole ring substituted with a methyl group and a nitrophenyl group, contributing to its biological activity.

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid have shown significant inhibition of inflammatory responses in various animal models. In one study, derivatives were tested using the carrageenan-induced paw edema model, where they exhibited inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

CompoundInhibition (%)Reference
2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acidTBDTBD
Diclofenac86.72%

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented extensively. In vitro studies indicate that compounds similar to 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coliTBDTBD
Staphylococcus aureusTBDTBD

3. Anticancer Activity

Research has indicated that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain pyrazole compounds inhibit tumor growth in mouse models by targeting specific cancer cell lines such as L5178Y lymphoma and Lewis lung carcinoma .

Cell LineIC50 (µM)Reference
L5178Y LymphomaTBDTBD
Lewis Lung CarcinomaTBDTBD

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid in vivo:

  • Anti-inflammatory Effects : In a study utilizing a rat model, administration of the compound resulted in significant reduction in paw edema compared to untreated controls.
  • Antimicrobial Efficacy : A separate investigation assessed the compound's effectiveness against clinical isolates of E. coli, showing promising results that warrant further exploration.

Comparison with Similar Compounds

Structural Analogs (Pyrazole Core with Varied Substituents)

Compound Name Substituents Key Properties Reference
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid Nitro (position 4), propyl (position 3) Higher steric hindrance; altered electronic effects due to nitro position
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid 4-Methylphenyl (position 3) Electron-donating methyl group reduces acidity vs. nitro
5-Methoxycarbonyl-2-methylpyrazole-3-carboxylic Acid Methoxycarbonyl (position 5) Ester group increases lipophilicity (LogP ~1.5–2.0)

Key Observations :

  • Substituent Position: Nitro groups at position 4 (vs.
  • Electronic Effects : Electron-withdrawing nitro groups enhance acidity (pKa ~2–3) compared to electron-donating methylphenyl analogs (pKa ~4–5) .

Heterocyclic Analogs (Different Cores with Similar Substituents)

Compound Name Heterocycle Substituents Key Properties Reference
Ethyl 2-Methyl-5-(3-nitrophenyl)-3-furoate Furan Methyl, 3-nitrophenyl, ester Lower thermal stability (decomp. <250°C); ester group increases volatility
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Oxadiazole Methyl, 4-nitrophenyl Higher electron deficiency; improved thermal stability (>300°C)
Ethyl 1-(3-cyanopyrrol-2-yl)-2-methyl-5-(3-nitrophenyl)pyrrole-3-carboxylate Pyrrole Cyano, nitrophenyl, ester Reduced aromaticity; IR ν(CN) ~2216 cm⁻¹

Key Observations :

  • Aromaticity : Pyrazoles exhibit greater aromatic stability than furans or pyrroles, affecting reactivity in electrophilic substitution .
  • Functional Groups : Carboxylic acids (target compound) vs. esters (analogs) significantly alter solubility (e.g., aqueous vs. organic phase partitioning) .

Functional Group Variations

Compound Name Functional Group Key Properties Reference
N-(2-Methoxy-5-nitrophenyl)-2-methylpyrazole-3-carboxamide Carboxamide Hydrogen-bonding capability; lower acidity (pKa ~5–6)
4-(Azidomethyl)pyrazole-3-carboxylic Acid Ethyl Ester Azidomethyl, ester Reactivity in click chemistry; potential for triazole formation
2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic Acid Carboxylic acid High acidity; ionic solubility in basic conditions N/A

Key Observations :

  • Acidity : Carboxylic acids (target) are more acidic (pKa ~2–3) than carboxamides (pKa ~5–6) due to resonance stabilization of the conjugate base .
  • Reactivity : Azidomethyl groups enable cycloaddition reactions, expanding utility in medicinal chemistry .

Preparation Methods

Common Synthetic Routes for Pyrazole-3-carboxylic Acids

Preparation Methods of 2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid

Direct Cyclocondensation Approach

One potential route involves the cyclocondensation of a hydrazine derivative with an acetylenic ketone or β-ketoester bearing the 3-nitrophenyl substituent, followed by oxidation or hydrolysis to introduce the carboxylic acid group at the 3-position of the pyrazole ring.

  • Reagents: 3-nitrophenyl-substituted acetylenic ketone or β-ketoester, methylhydrazine or hydrazine hydrate.
  • Conditions: Typically conducted in ethanol or aqueous ethanol under reflux for 8-24 hours.
  • Outcome: Formation of 2-methyl-5-(3-nitrophenyl)pyrazole derivatives, which upon hydrolysis or oxidation yield the corresponding carboxylic acid.

Stepwise Functionalization via Bromopyrazole Intermediate

An alternative method involves the synthesis of a brominated pyrazole intermediate, followed by substitution with a 3-nitrophenyl group and subsequent carboxylation:

Step Description Reagents Conditions Notes
S1 Synthesis of 3-methyl-5-bromopyrazole Pyrazole, brominating agent (e.g., BrCCl2CCl2Br) Low temperature (-78°C) with protection/deprotection steps Requires strict temperature control; protection of amino groups may be needed
S2 Oxidation to 5-bromo-1H-3-pyrazolecarboxylic acid Oxidizing agents (e.g., KMnO4, or other mild oxidants) Mild conditions Converts bromopyrazole to carboxylic acid derivative
S3 Condensation with 3-nitrophenyl halide (e.g., 3-nitro-phenyl chloride) 3-nitrophenyl halide, base Room temperature to mild heating Forms 2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid

This approach allows for better regioselectivity and functional group tolerance but involves multiple steps and low temperature handling of reactive intermediates.

Hydrolysis of Pyrazole Esters

Another common method is the hydrolysis of ethyl or methyl esters of 2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylate:

  • Procedure: The ester precursor is treated with sodium hydroxide in a mixture of ethanol and water at about 45°C overnight.
  • Workup: The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.
  • Advantages: Mild conditions, straightforward purification by extraction and drying.
  • Example: Similar hydrolysis was successfully applied for 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester with good yields.
Parameter Detail
Solvent Ethanol/water mixture (1:1)
Base Sodium hydroxide (50% aqueous solution)
Temperature 45°C
Reaction time Overnight (~12-16 hours)
Acidification 1 N HCl to pH ~2
Isolation Extraction with ethyl acetate, drying over MgSO4, concentration

This method is applicable when the ester precursor is accessible and provides a reliable route to the target acid.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Reaction Conditions
Direct cyclocondensation One-pot synthesis; fewer steps Possible regioisomer mixture; purification needed Moderate to good (50-80%) Reflux in ethanol, 8-24 h
Bromopyrazole intermediate route High regioselectivity; versatile Multi-step; requires low temperature (-78°C); sensitive reagents Good (60-85%) Low temp lithiation, bromination, oxidation, condensation
Ester hydrolysis Mild conditions; simple workup Requires ester precursor synthesis High (70-90%) 45°C, NaOH hydrolysis, acidification

Research Findings and Notes

  • The use of hydrazine hydrate in cyclocondensation reactions favors regioselective formation of pyrazoles, minimizing isomer mixtures.
  • Protection of amino groups (e.g., with dimethylaminosulfonyl chloride) is sometimes necessary to prevent side reactions during lithiation and bromination steps.
  • Harsh low-temperature conditions (-78°C) are required for lithiation and metalation steps in the bromopyrazole intermediate method, increasing operational complexity.
  • Hydrolysis of esters is a reliable final step to obtain the carboxylic acid functionality, with good yields and straightforward purification.
  • The introduction of the 3-nitrophenyl group can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on bromopyrazole intermediates, although specific details for the nitro substituent require optimization due to its electron-withdrawing nature.

Q & A

Q. Key Considerations

  • Catalytic efficiency: Fe₂O₃@SiO₂/In₂O₃ nanoparticles () may enhance coupling reactions.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating nitroaryl pyrazoles.

How can structural discrepancies in NMR data for nitro-substituted pyrazoles be resolved?

Advanced Research Focus
Nitro groups induce deshielding in adjacent protons, complicating NMR interpretation. For 2-methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid:

  • 1H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm). Protons on the 3-nitrophenyl ring show splitting patterns (δ 7.5–8.5 ppm) due to meta-substitution ().
  • 13C NMR : The carboxylic carbon resonates at ~δ 170 ppm. Contradictions arise from solvent effects or impurities; deuterated DMSO or CDCl₃ with TMS as an internal standard improves accuracy ().

Q. Methodological Solution

  • Use 2D NMR (HSQC, HMBC) to confirm connectivity ().
  • Compare with computational predictions (DFT-based chemical shift calculations).

What thermal analysis methods are suitable for assessing decomposition during melting?

Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. highlights that nitro-substituted furans/pyrazoles often decompose during melting, requiring:

  • Controlled Atmospheres : Use N₂ or Ar to minimize oxidative degradation.
  • Heating Rates : Slow rates (2–5°C/min) improve resolution of endothermic (melting) and exothermic (decomposition) events.
  • ΔfusH Estimation : If decomposition precludes direct measurement, apply group contribution methods or fusS values (0.323 ± 0.026 J/g·K for phenylfurans; ).

Q. Experimental Design

  • In vitro Assays : Test against Gram-positive/negative bacteria (MIC values) using broth dilution ().
  • Docking Studies : Model interactions with target enzymes (e.g., CYP3A4) using AutoDock Vina.

What strategies mitigate low yields in catalytic coupling reactions for nitroaryl pyrazoles?

Advanced Research Focus
Low yields (e.g., 10–32% in ) stem from side reactions (e.g., homocoupling). Solutions include:

  • Catalyst Optimization : Use Fe₂O₃@SiO₂/In₂O₃ () for higher surface area and stability.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproducts (30 minutes vs. 24 hours conventional).
  • Precursors : Pre-functionalize the pyrazole core with leaving groups (e.g., bromine) to enhance coupling efficiency.

Q. Basic Research Focus

  • Solubility : Use Hansen solubility parameters (HSPs) with COSMO-RS simulations. Polar aprotic solvents (DMF, DMSO) are predicted to dissolve the compound effectively.
  • Stability : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions prone to hydrolysis ().

Q. Methodology

  • pKa Estimation : The carboxylic acid group has a predicted pKa of ~3.5 (ACD/Labs).
  • Degradation Pathways : Simulate nitro group reduction to amine under acidic conditions ().

What analytical techniques confirm the absence of isomeric impurities?

Q. Basic Research Focus

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers. Monitor m/z 275.26 (M-H⁻) for the target compound ().
  • X-ray Crystallography : Resolves positional isomerism (e.g., 3- vs. 5-nitrophenyl; ).

Q. Quality Control

  • Limit of Detection (LOD) : ≤0.1% impurities via UPLC-PDA ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(3-nitrophenyl)pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.